molecular formula C26H16 B14446990 1,4-Bis(phenylethynyl)naphthalene CAS No. 73888-61-6

1,4-Bis(phenylethynyl)naphthalene

Cat. No.: B14446990
CAS No.: 73888-61-6
M. Wt: 328.4 g/mol
InChI Key: HYPAPFJETRODRS-UHFFFAOYSA-N
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Description

1,4-Bis(phenylethynyl)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of two phenylethynyl groups attached to a naphthalene core. This compound is known for its unique optical and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,4-Bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) with triethylamine (Et3N) as a base .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

1,4-Bis(phenylethynyl)naphthalene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1,4-Bis(phenylethynyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(phenylethynyl)naphthalene exerts its effects is primarily related to its electronic structure. The compound has a conjugated π-system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and light emission .

In biological systems, the mechanism of action is less understood, but its fluorescence properties suggest potential interactions with cellular components that can be exploited for imaging purposes.

Comparison with Similar Compounds

1,4-Bis(phenylethynyl)naphthalene can be compared with other similar compounds such as:

    1,4-Bis(naphthalen-1-ylethynyl)benzene: This compound has similar structural features but with naphthalene units instead of phenyl groups.

    9,10-Bis(phenylethynyl)anthracene: This derivative of anthracene has phenylethynyl groups at the 9 and 10 positions.

The uniqueness of this compound lies in its balance of electronic and optical properties, making it a versatile compound for various applications.

Properties

CAS No.

73888-61-6

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

1,4-bis(2-phenylethynyl)naphthalene

InChI

InChI=1S/C26H16/c1-3-9-21(10-4-1)15-17-23-19-20-24(26-14-8-7-13-25(23)26)18-16-22-11-5-2-6-12-22/h1-14,19-20H

InChI Key

HYPAPFJETRODRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)C#CC4=CC=CC=C4

Origin of Product

United States

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